N-(3,5-dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
説明
N-(3,5-Dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a synthetic cyclopenta[d]pyrimidine derivative featuring a thioacetamide linker and a 3-morpholinopropyl substituent. The 3,5-dimethylphenyl acetamide moiety and the morpholinopropyl group likely influence its solubility, binding affinity, and metabolic stability.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3S/c1-17-13-18(2)15-19(14-17)25-22(29)16-32-23-20-5-3-6-21(20)28(24(30)26-23)8-4-7-27-9-11-31-12-10-27/h13-15H,3-12,16H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHFQXOZOZCHIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Table 1: Structural and Analytical Comparison of Cyclopenta[d]pyrimidine Derivatives
Notes
Data Limitations : Specific biological activity, solubility, and pharmacokinetic data for the target compound are unavailable in the provided evidence. Comparisons are extrapolated from structural analogs.
Synthetic Challenges: The morpholinopropyl group may introduce steric hindrance during synthesis, requiring optimized reaction conditions compared to smaller substituents .
Analytical Trends : Chlorophenyl and dichlorophenyl analogs exhibit higher melting points and distinct NMR shifts, highlighting the role of electronegative substituents in molecular packing and electronic environments .
Q & A
Q. What are the critical synthetic steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, including cyclocondensation of thioether-linked intermediates, alkylation of the morpholinopropyl group, and acetamide coupling. Key steps require:
- Temperature control (e.g., 60–80°C for cyclization) to prevent side reactions.
- Use of inert atmospheres (nitrogen/argon) to stabilize reactive intermediates.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product from by-products . Optimization of reaction yields (e.g., 53–85%) depends on solvent polarity, stoichiometry of reagents (e.g., 1.2–1.5 equivalents of coupling agents), and catalyst selection (e.g., palladium for cross-coupling) .
Q. How is structural confirmation and purity validated for this compound?
Methodological validation includes:
- 1H/13C NMR spectroscopy : Peaks at δ 2.03–2.58 ppm (CH3, CH2 groups), δ 7.23–7.82 ppm (aromatic protons), and δ 9.78–12.50 ppm (NH groups) confirm regiochemistry .
- HPLC : Purity >95% assessed using reverse-phase C18 columns (acetonitrile/water mobile phase) .
- Mass spectrometry (LC-MS) : Molecular ion peaks (e.g., [M+H]+ at m/z 326–344) verify molecular weight .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
Initial screening should focus on:
- Enzyme inhibition assays : Measure IC50 against kinases or proteases (e.g., using fluorogenic substrates).
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 calculations .
- Solubility and stability tests : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to enhance target selectivity?
Rational modifications include:
- Substituent variation : Replace the 3,5-dimethylphenyl group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate electronic effects on receptor binding .
- Scaffold hopping : Replace the cyclopenta[d]pyrimidinone core with thieno[3,2-d]pyrimidine to alter steric interactions with enzymes .
- Docking-guided synthesis : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses with targets like EGFR or PARP .
Q. How to resolve contradictions in biological activity data across different assay conditions?
Contradictions often arise from:
- Variability in assay buffers (e.g., DMSO concentration >1% may inhibit enzyme activity). Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization).
- Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-specific interactions .
- Metabolic instability : Use liver microsomal assays to assess CYP450-mediated degradation and adjust functional groups (e.g., replace morpholinopropyl with piperazine for metabolic resistance) .
Q. What computational strategies are effective for analyzing structure-activity relationships (SAR)?
Advanced SAR analysis involves:
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate physicochemical properties with activity .
- Free-energy perturbation (FEP) : Predict binding affinity changes upon substituent modifications (e.g., replacing acetamide with sulfonamide) .
- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonds with kinase hinge regions) using tools like Schrödinger’s Phase .
Q. How to address low solubility in aqueous media for in vivo studies?
Strategies include:
- Prodrug design : Introduce phosphate or ester groups at the acetamide moiety for hydrolytic activation .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size 100–200 nm) to enhance bioavailability .
- Co-solvent systems : Use PEG-400/water mixtures (e.g., 30:70 v/v) to improve dissolution kinetics .
Comparative Analysis of Structural Analogs
| Compound Name | Key Structural Differences | Observed Activity | Reference |
|---|---|---|---|
| Analog A | Thieno[3,2-d]pyrimidine core | 2-fold higher kinase inhibition | |
| Analog B | 4-Nitrophenyl substituent | Improved solubility (logS −3.2 → −2.8) | |
| Analog C | Trifluoromethyl group | Enhanced metabolic stability (t1/2 2.1 → 4.7 h) |
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